molecular formula C7H11N3O2 B13301248 2-(3-amino-1H-pyrazol-1-yl)butanoic acid

2-(3-amino-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B13301248
M. Wt: 169.18 g/mol
InChI Key: ZJDBJRFCXDTXHY-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with butanoic acid derivatives under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, or cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, reduced alcohol derivatives, and oxidized nitro compounds .

Scientific Research Applications

2-(3-amino-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
  • 3-(1H-pyrazol-1-yl)butanoic acid
  • 4-(1H-pyrazol-1-yl)butanoic acid

Uniqueness

2-(3-amino-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both an amino group and a butanoic acid side chain on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c1-2-5(7(11)12)10-4-3-6(8)9-10/h3-5H,2H2,1H3,(H2,8,9)(H,11,12)

InChI Key

ZJDBJRFCXDTXHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=CC(=N1)N

Origin of Product

United States

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